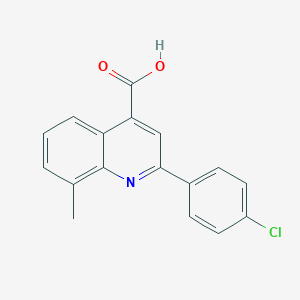![molecular formula C13H8BrNS B024853 2-(3-Bromophenyl)benzo[D]thiazole CAS No. 19654-14-9](/img/structure/B24853.png)
2-(3-Bromophenyl)benzo[D]thiazole
Vue d'ensemble
Description
2-(3-Bromophenyl)benzo[d]thiazole is a chemical compound that has been investigated for its unique structural and electronic properties. It is part of the benzo[d]thiazole family, known for their potential in various applications, especially in organic electronics.
Synthesis Analysis
- A method for constructing a similar benzo[d]thiazole skeleton was developed using a CuCl-mediated three-component reaction, involving 2-bromophenyl acetonitrile, aromatic aldehydes, and elemental sulfur (Zhang et al., 2020).
Molecular Structure Analysis
- The molecular structure of a related compound, 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole, shows a nearly planar fused-ring system with significant π–π stacking interactions (Wang et al., 2011).
Chemical Reactions and Properties
- The reactivity of benzo[d]thiazole derivatives like 2-(3-Bromophenyl)benzo[d]thiazole is significant in forming novel compounds. For instance, benzothiazole derivatives can react with bromine and enolizable ketones to form thiazolidene-2-imine derivatives (Singh et al., 2006).
Applications De Recherche Scientifique
-
- Benzothiazole derivatives have been found to exhibit a wide range of biological properties including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, some benzothiazole derivatives are synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
- The outcomes of these applications also vary. For instance, some newly synthesized benzothiazole derivatives have shown promising results in their antifungal and antibacterial activities .
-
- Benzothiazole based compounds have shown potential as anti-tubercular agents .
- The synthesis of these compounds is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- The newly synthesized benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Safety And Hazards
While specific safety and hazard information for 2-(3-Bromophenyl)benzo[D]thiazole is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . The library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGDNMMLIJSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422988 | |
| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)benzo[D]thiazole | |
CAS RN |
19654-14-9 | |
| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



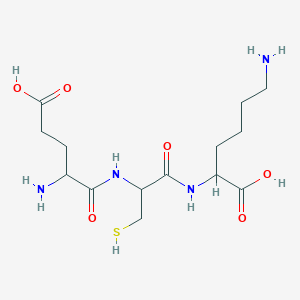



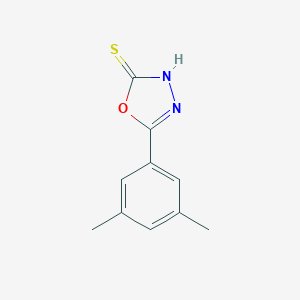



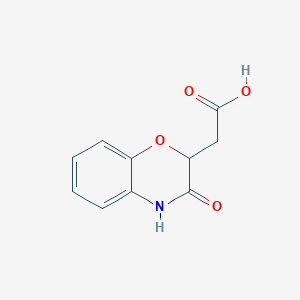
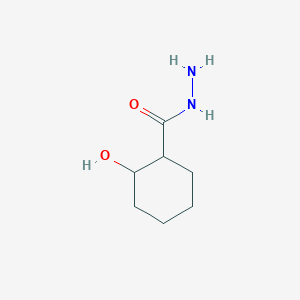
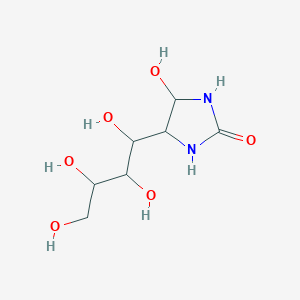

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
